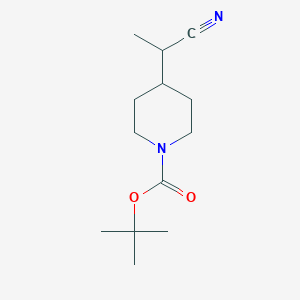
Tert-butyl4-(1-cyanoethyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(1-cyanoethyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C13H22N2O2 It is a piperidine derivative, which is a class of organic compounds commonly used in the synthesis of pharmaceuticals and other bioactive molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(1-cyanoethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and a suitable cyanoethylating agent. The reaction is usually carried out under controlled conditions to ensure high yield and purity. The process may involve the use of solvents such as dichloromethane or acetonitrile, and the reaction temperature is often maintained at room temperature or slightly elevated.
Industrial Production Methods: In an industrial setting, the production of tert-butyl 4-(1-cyanoethyl)piperidine-1-carboxylate may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions: Tert-butyl 4-(1-cyanoethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperidine derivatives with various functional groups.
Applications De Recherche Scientifique
Tert-butyl 4-(1-cyanoethyl)piperidine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes.
Mécanisme D'action
The mechanism of action of tert-butyl 4-(1-cyanoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The cyano group and piperidine ring play crucial roles in its binding affinity and specificity. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Tert-butyl 4-amino-1-piperidinecarboxylate: Similar in structure but contains an amino group instead of a cyano group.
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Contains a phenylamino group, used as an intermediate in the synthesis of fentanyl derivatives.
Tert-butyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate: Contains a piperazinylmethyl group, used in various chemical syntheses.
Uniqueness: Tert-butyl 4-(1-cyanoethyl)piperidine-1-carboxylate is unique due to its cyanoethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of diverse organic compounds and pharmaceuticals.
Propriétés
Formule moléculaire |
C13H22N2O2 |
|---|---|
Poids moléculaire |
238.33 g/mol |
Nom IUPAC |
tert-butyl 4-(1-cyanoethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H22N2O2/c1-10(9-14)11-5-7-15(8-6-11)12(16)17-13(2,3)4/h10-11H,5-8H2,1-4H3 |
Clé InChI |
UKXMZNNVFSPOMA-UHFFFAOYSA-N |
SMILES canonique |
CC(C#N)C1CCN(CC1)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


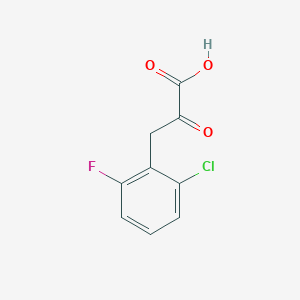
![1-{[(Benzyloxy)carbonyl]amino}-4,4-difluorocyclohexane-1-carboxylic acid](/img/structure/B13518641.png)
![2-{1-[(Benzyloxy)carbonyl]-4-hydroxypiperidin-4-yl}-2,2-difluoroacetic acid](/img/structure/B13518643.png)
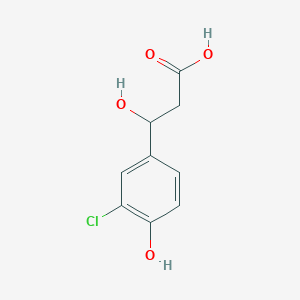
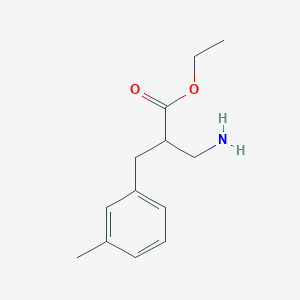
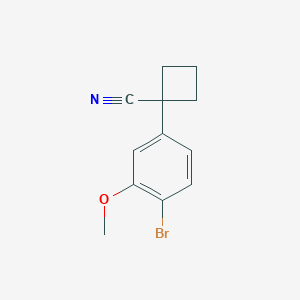
![1-[4-(Difluoromethyl)phenyl]-2-(methylamino)butan-1-one hydrochloride](/img/structure/B13518684.png)
![2-[4-Bromo-3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13518686.png)
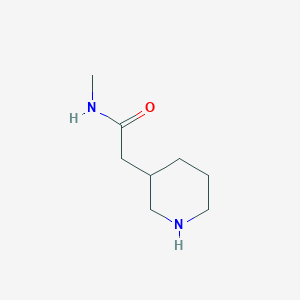


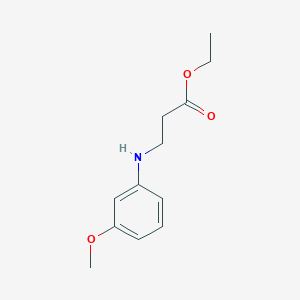
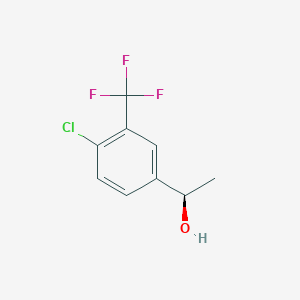
![N-{[4-(1-aminoethyl)phenyl]methyl}-3,3-dimethyl-2,3-dihydro-1-benzofuran-5-carboxamide hydrochloride](/img/structure/B13518716.png)
